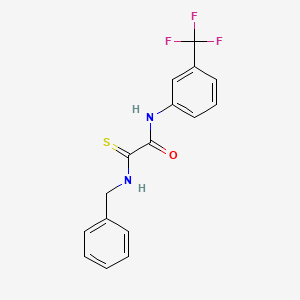

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide is an organic compound that features a benzylamino group, a thioxo group, and a trifluoromethyl-substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of benzylamine with a thioxoacetamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: Benzylamine and a thioxoacetamide derivative.

Reaction Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thioxoacetamides, including 2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide, exhibit potential anticancer properties. A study involving apoptosis induction through the caspase pathway demonstrates the efficacy of similar compounds in targeting cancer cell lines such as PC3 (prostate), MCF7 (breast), and SKNMC (neuroblastoma). These compounds were shown to enhance caspase activity, suggesting a mechanism for inducing programmed cell death in cancer cells .

Case Study: Apoptosis Induction

In a comparative analysis, compounds derived from 1,3,4-thiadiazole exhibited significant apoptosis-inducing capabilities. For instance, specific derivatives showed enhanced activation of caspases 3 and 9 in the MCF7 cell line, highlighting the potential therapeutic applications of thioxoacetamides like this compound in cancer treatment .

Organic Synthesis

Amide Bond Formation

The compound plays a crucial role in organic synthesis, particularly in the formation of amide bonds. This transformation is vital for creating complex molecules used in pharmaceuticals and materials science. The process often involves vicinal alkylthio migration, which facilitates the formation of stable amide linkages under mild conditions .

Synthetic Methodologies

Recent advancements have showcased innovative methodologies for synthesizing compounds similar to this compound. For example, a [4+1] cycloaddition involving enaminothiones has been developed to yield trisubstituted 3-aminothiophenes efficiently. This reaction underscores the versatility of thioxo compounds in generating diverse chemical entities with potential applications in drug development .

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the thioxo group can participate in redox reactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Amino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but lacks the benzyl group.

2-(Benzylamino)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with an oxo group instead of a thioxo group.

Uniqueness

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the benzylamino and thioxo groups, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biologische Aktivität

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide is a compound with notable biological activity, particularly in the context of diabetes and pancreatic β-cell protection. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) relevant to its biological effects.

- Molecular Formula : C16H13F3N2OS

- Molecular Weight : 338.347 g/mol

- Density : 1.4 ± 0.1 g/cm³

- LogP : 4.19

Pancreatic β-cell Protection

Research has demonstrated that derivatives of 2-(Benzylamino)-2-thioxoacetamide exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial in the context of diabetes. A study highlighted the potency of a related compound, N-(2-(Benzylamino)-2-oxoethyl)benzamide, which showed maximal β-cell protective activity at 100% with an EC50 value of 0.1 ± 0.01 μM . This suggests that modifications to the benzylamino structure can enhance protective effects significantly.

Structure-Activity Relationship (SAR)

The introduction of various substituents on the phenyl ring appears to influence the biological activity of these compounds. For instance:

- 4-CF3 substitution on the phenyl ring yielded compounds with maximum activity at 88% and an EC50 of 13 ± 1 μM.

- Conversely, a substitution at position 3 resulted in lower potency (maximal activity = 46%, EC50 = 32 ± 7 μM) .

This indicates that the position of substituents is critical for maximizing biological efficacy.

Study on ER Stress-Induced Death

In a comprehensive study focusing on ER stress-induced pancreatic β-cell dysfunction, researchers synthesized various derivatives and evaluated their protective capabilities. The results indicated that certain modifications led to enhanced water solubility and potency, making them promising candidates for further drug development aimed at treating diabetes .

Anticancer Activity

While primarily studied for its effects on pancreatic cells, compounds related to this thioxoacetamide have also shown potential in anticancer applications. A recent investigation into thiazole-bearing molecules revealed significant cytotoxicity against various cancer cell lines, suggesting that similar structural motifs may impart anticancer properties .

Data Summary

| Compound Name | Max Activity (%) | EC50 (μM) | Notes |

|---|---|---|---|

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | 100 | 0.1 ± 0.01 | Potent β-cell protection |

| Compound with 4-CF3 substitution | 88 | 13 ± 1 | High efficacy |

| Compound with 3-CF3 substitution | 46 | 32 ± 7 | Lower efficacy |

Eigenschaften

IUPAC Name |

2-(benzylamino)-2-sulfanylidene-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2OS/c17-16(18,19)12-7-4-8-13(9-12)21-14(22)15(23)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGJLVSDFGWLCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.